![molecular formula C17H11BrN2O3S2 B2464845 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 299956-07-3](/img/structure/B2464845.png)
4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also has a bromobenzene group, which is a benzene ring with a bromine atom attached, and an amide group, which is a carbonyl (a carbon double-bonded to an oxygen) adjacent to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The thiazolidine ring, for example, is a heterocyclic ring, which means it contains atoms of at least two different elements. This could have significant implications for the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromobenzene group could make this compound relatively nonpolar and insoluble in water .Scientific Research Applications
Green Chemistry Synthesis
- The compound and its derivatives have been synthesized using environmentally friendly methods. Horishny and Matiychuk (2020) described a green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, demonstrating that water is an effective medium for these reactions, adhering to green chemistry principles with nearly quantitative yields (Horishny & Matiychuk, 2020).
Antitumor Activity
- Compounds similar to 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide have shown moderate antitumor activity. Horishny and Matiychuk (2021) found that certain esters and amides of a related compound exhibited antitumor effects against human cancer cell lines, with leukemia cells being particularly sensitive (Horishny & Matiychuk, 2021).
Antimicrobial Properties
- Patel and Patel (2010) studied derivatives of a similar compound for their antibacterial and antifungal activities. These compounds, upon cyclocondensation with thioglycolic acid, yielded benzamides that were effective against various bacterial and fungal strains (Patel & Patel, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S2/c18-12-6-4-11(5-7-12)15(22)19-20-16(23)14(25-17(20)24)9-10-2-1-3-13(21)8-10/h1-9,21H,(H,19,22)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSFRWTVHUMZAQ-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
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